molecular formula C8H12N2O2 B021935 (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19943-29-4

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B021935
CAS RN: 19943-29-4
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrrolopyrazines, which are known for their diverse biological activities.

Scientific Research Applications

Biologically Active Metabolites in Actinobacteria

A study by (Sobolevskaya et al., 2008) explored the isolation of compounds from the actinobacterium Streptomyces sp. GW 33/1593. Among these compounds was a cyclic dipeptide related to the specified chemical structure. This compound showed cytotoxic activity against the embryos of the sea urchin Strongylocentrotus intermedius, highlighting its potential biological activity.

Bioactive Metabolites from Streptomyces

In another research, (Solecka et al., 2018) isolated a new metabolite from Streptomyces sp. 8812, structurally similar to the compound . This study conducted a broad screening of its biological activities, including antibacterial, antifungal, and antiproliferative activities, as well as free-radical scavenging. The compound's discovery from natural sources and its wide range of potential applications are noteworthy.

Algicidal Compounds from Bacillus

Research by (Li et al., 2014) focused on Bacillus sp. Lzh-5, which produces algicidal compounds. Among these compounds were ones structurally similar to the chemical of interest, showing significant algicidal activity against Microcystis aeruginosa. This study provides insight into the potential use of such compounds in controlling cyanobacterial blooms.

Antibiofilm Effects of Nocardiopsis Compounds

A study by (Rajivgandhi et al., 2018) investigated compounds extracted from Nocardiopsis sp. against biofilm-forming Gram-negative bacteria. The compound related to the specified chemical structure showed effectiveness in inhibiting bacterial biofilm formation and reducing the viability of preformed biofilms. This indicates its potential application in treating urinary tract infections caused by Gram-negative bacteria.

Chemical Synthesis and Characterization

Another aspect of research is focused on the chemical synthesis and characterization of this compound. For instance, (Haidukevich et al., 2019) discussed methods for obtaining 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a compound with a wide range of biological effects. The study details the synthesis process and provides insights into the compound's structure and potential applications.

properties

CAS RN

19943-29-4

Product Name

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m0/s1

InChI Key

WSLYCILIEOFQPK-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1

SMILES

CC1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1

synonyms

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, (3S,8aR)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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